1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea
CAS No.: 2034245-57-1
Cat. No.: VC4286102
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034245-57-1 |
|---|---|
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 |
| IUPAC Name | 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14) |
| Standard InChI Key | QUOROADNMMDLPR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)CNC(=O)NC2=CC=CS2 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a urea core () substituted at both nitrogen atoms:
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N1: Linked to a 5-methylisoxazol-4-ylmethyl group.
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N3: Attached to a thiophen-2-yl ring.
The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) and thiophene (a sulfur-containing aromatic ring) confer distinct electronic and steric properties. The methyl group at position 5 of the isoxazole enhances lipophilicity, potentially influencing membrane permeability.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.29 g/mol |
| CAS Registry Number | Not yet assigned |
| Hybridization Features | Isoxazole (sp²), Thiophene (sp²) |
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step urea formation strategy:
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Intermediate Preparation:
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Urea Coupling:
React the amine and isocyanate in anhydrous tetrahydrofuran (THF) with triethylamine as a base :
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | THF/DMF (1:1) |
| Temperature | 0°C → Room temperature |
| Catalyst | Triethylamine (3 equiv) |
| Reaction Time | 12–24 hours |
| Yield (Analog Data) | 45–68% |
Physicochemical Properties
Solubility and Lipophilicity
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LogP (Predicted): 2.1–2.6 (moderate lipophilicity due to methylisoxazole and thiophene).
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Aqueous Solubility: <10 μg/mL (poor solubility; requires formulation with co-solvents) .
Spectral Data (Hypothetical)
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¹H NMR (DMSO-d6):
Biological Activity and Mechanisms
Table 3: Comparative Bioactivity of Analogous Ureas
| Compound | Target | IC₅₀/MIC | Source |
|---|---|---|---|
| 1-Adamantyl-3-(5-methylisoxazol-3-yl)urea | sEH | 79 nM | |
| 1-(3,4-Dichlorophenyl)-3-(thiadiazol-2-yl)urea | M. tuberculosis | 12.5 μg/mL |
Proposed Mechanism
The urea moiety may act as a hydrogen-bond donor/acceptor for enzyme active sites, while the thiophene and isoxazole rings engage in π-π stacking or hydrophobic interactions .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Replace thiophene with pyridine or isoxazole with oxazole to modulate potency.
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Prodrug Design: Esterify the urea to improve bioavailability (e.g., ethyl carboxylate prodrugs) .
Patent Landscape
Morpholinyl- and thiophene-containing ureas are patented for inflammatory diseases (WO2003082861A2), highlighting commercial interest .
Challenges and Future Directions
Synthetic Limitations
Unanswered Questions
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